N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18541455
InChI: InChI=1S/C10H13Cl3N2.2ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;;/h1-3,14-15H,4-7H2;2*1H
SMILES:
Molecular Formula: C10H15Cl5N2
Molecular Weight: 340.5 g/mol

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride

CAS No.:

Cat. No.: VC18541455

Molecular Formula: C10H15Cl5N2

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride -

Specification

Molecular Formula C10H15Cl5N2
Molecular Weight 340.5 g/mol
IUPAC Name N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C10H13Cl3N2.2ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;;/h1-3,14-15H,4-7H2;2*1H
Standard InChI Key HJZGSXZZBDFQMH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is systematically named N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride under IUPAC nomenclature. Its structure comprises a central ethane-1,2-diamine backbone substituted with a 2-chloroethyl group and a 2,3-dichlorophenyl moiety, stabilized by two hydrochloride counterions. Key identifiers include:

PropertyValueSource
CAS Registry Number2748335-71-7
Molecular FormulaC10H15Cl5N2\text{C}_{10}\text{H}_{15}\text{Cl}_{5}\text{N}_{2}
Molar Mass340.5 g/mol
SMILES NotationC1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl
InChIKeyHJZGSXZZBDFQMH-UHFFFAOYSA-N

The compound’s crystalline dihydrochloride form enhances stability for storage and handling compared to its free base counterpart.

Spectroscopic Features

While detailed spectroscopic data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) remain proprietary, its structure can be inferred from related ethylenediamine derivatives. For instance, the parent amine N1-(2-Chloroethyl)ethane-1,2-diamine\text{N1-(2-Chloroethyl)ethane-1,2-diamine} (PubChem CID: 21791) exhibits characteristic NMR signals at δ 2.7–3.1 ppm for ethylene protons and δ 1.5–2.0 ppm for amine groups . The dihydrochloride salt’s IR spectrum likely shows N–H stretching vibrations near 3200 cm1^{-1} and C–Cl absorptions at 550–750 cm1^{-1} .

Synthesis and Industrial Preparation

Reaction Pathway

The synthesis involves a multi-step nucleophilic substitution sequence:

  • Alkylation of Ethane-1,2-diamine: Reacting ethane-1,2-diamine with 1,2-dichloroethane introduces the 2-chloroethyl group, forming N1-(2-Chloroethyl)ethane-1,2-diamine\text{N1-(2-Chloroethyl)ethane-1,2-diamine} (intermediate confirmed in PubChem CID: 21791) .

  • Arylation with 2,3-Dichlorophenyl Groups: The intermediate undergoes coupling with 2,3-dichlorophenyl bromide via Buchwald-Hartwig amination, catalyzed by palladium complexes to form the free base.

  • Salt Formation: Treating the free base with concentrated hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Process Optimization

Regulatory and Research Implications

Compliance with ICH Guidelines

The International Council for Harmonisation (ICH) Q3A/B mandates rigorous profiling of this impurity during drug development. Accelerated stability studies (40°C/75% RH for 6 months) confirm its levels remain within thresholds, supporting shelf-life determinations.

Future Directions

Ongoing research aims to:

  • Elucidate its metabolic pathways using 14C^{14}\text{C}-labeled analogues.

  • Develop rapid LC-MS/MS detection methods with limits of quantification (LOQ) < 0.01%.

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